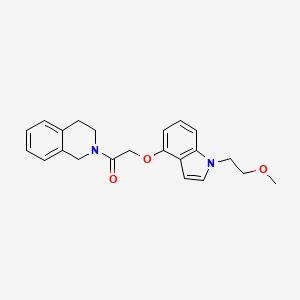![molecular formula C23H24N4O3 B11003556 N-[3-(acetylamino)phenyl]-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide](/img/structure/B11003556.png)
N-[3-(acetylamino)phenyl]-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(acetylamino)phenyl]-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide is a complex organic compound with a unique structure that combines an acetylamino group, a phenyl ring, and a tetrahydropyridoindole moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(acetylamino)phenyl]-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Acetylamino Group: This step involves the acetylation of an aniline derivative to introduce the acetylamino group.
Construction of the Tetrahydropyridoindole Moiety: This is achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.
Coupling of the Phenyl Ring and Tetrahydropyridoindole Moiety: This step involves the formation of a carbon-carbon bond between the phenyl ring and the tetrahydropyridoindole moiety, typically using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(acetylamino)phenyl]-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-[3-(acetylamino)phenyl]-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[3-(acetylamino)phenyl]-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-[3-Acetyl-4-[(2RS)-3-(ethylamino)-2-hydroxypropoxy]phenyl]butanamide: This compound shares a similar structure but has different functional groups, leading to distinct chemical and biological properties.
Acetanilide: This compound has an amide group and a phenyl ring but lacks the tetrahydropyridoindole moiety, resulting in different reactivity and applications.
Uniqueness
N-[3-(acetylamino)phenyl]-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide is unique due to its combination of functional groups and structural features
Properties
Molecular Formula |
C23H24N4O3 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-4-oxo-4-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)butanamide |
InChI |
InChI=1S/C23H24N4O3/c1-15(28)24-16-5-4-6-17(13-16)25-22(29)9-10-23(30)27-12-11-21-19(14-27)18-7-2-3-8-20(18)26-21/h2-8,13,26H,9-12,14H2,1H3,(H,24,28)(H,25,29) |
InChI Key |
XMPBEVQAIMYIEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CCC(=O)N2CCC3=C(C2)C4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Methoxyphenyl)-3-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]urea](/img/structure/B11003473.png)
![methyl 4-[(8-methoxy-5-methyl-4-oxo-4,5-dihydro-3H-pyridazino[4,5-b]indol-3-yl)methyl]-2-thiophenecarboxylate](/img/structure/B11003479.png)
![N-benzyl-3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanamide](/img/structure/B11003500.png)
![N-{[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetyl}-L-leucine](/img/structure/B11003507.png)
![N-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-alanine](/img/structure/B11003523.png)
![2-(5-methoxy-1H-indol-1-yl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}acetamide](/img/structure/B11003531.png)

![[4-chloro-3-(1H-pyrrol-1-yl)phenyl][4-(methylsulfonyl)piperazin-1-yl]methanone](/img/structure/B11003543.png)
![methyl (8-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate](/img/structure/B11003551.png)
![2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]acetamide](/img/structure/B11003570.png)
![3-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]-N-[2-(2-methylpropyl)-1H-benzimidazol-5-yl]propanamide](/img/structure/B11003572.png)
![N-[4-(thiomorpholin-4-ylcarbonyl)phenyl]morpholine-4-carboxamide](/img/structure/B11003577.png)
![N-[5-(acetylamino)-2-methoxyphenyl]-7-chloro-4-hydroxyquinoline-3-carboxamide](/img/structure/B11003581.png)
![2-[4-(acetylamino)-1H-indol-1-yl]-N-[4-(acetylamino)phenyl]acetamide](/img/structure/B11003588.png)
